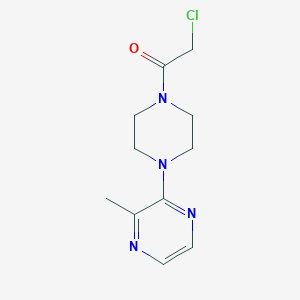2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone
CAS No.: 1417794-34-3
Cat. No.: VC8239063
Molecular Formula: C11H15ClN4O
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1417794-34-3 |
|---|---|
| Molecular Formula | C11H15ClN4O |
| Molecular Weight | 254.71 g/mol |
| IUPAC Name | 2-chloro-1-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H15ClN4O/c1-9-11(14-3-2-13-9)16-6-4-15(5-7-16)10(17)8-12/h2-3H,4-8H2,1H3 |
| Standard InChI Key | TWDVKYQPWOSTIK-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN=C1N2CCN(CC2)C(=O)CCl |
| Canonical SMILES | CC1=NC=CN=C1N2CCN(CC2)C(=O)CCl |
Introduction
Key Findings
2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone (CAS: 1417794-34-3) is a heterocyclic compound featuring a piperazine core substituted with a 3-methylpyrazine moiety and a chloroacetyl group. With a molecular formula of , this compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and antimicrobial agents. Its structural complexity and reactivity make it valuable for constructing biologically active molecules, as evidenced by its role in synthesizing thieno[2,3-b]pyridine derivatives .
Chemical Structure and Nomenclature
The compound’s IUPAC name, 2-chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone, reflects its three key components:
-
A piperazine ring (six-membered diamine) at position 1.
-
A 3-methylpyrazine group (aromatic heterocycle with two nitrogen atoms) at position 4 of the piperazine.
-
A chloroacetyl group () at position 1.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.77 g/mol |
| SMILES | ClCC(=O)N1CCN(CC1)C1=NC=CN=C1C |
| InChI Key | TWDVKYQPWOSTIK-UHFFFAOYSA-N |
The pyrazine ring contributes to π-π stacking interactions in drug-receptor binding, while the chloroacetyl group enhances electrophilicity, facilitating nucleophilic substitution reactions .
Synthesis and Reaction Pathways
Synthetic Route
The compound is synthesized via N-acylation of 4-(3-methylpyrazin-2-yl)piperazine with 2-chloroacetyl chloride under mild conditions :
Procedure:
-
Dissolve 4-(3-methylpyrazin-2-yl)piperazine (1.0 equiv) in dichloromethane (DCM).
-
Cool to 0°C and add 2-chloroacetyl chloride (1.2 equiv) dropwise.
-
Stir for 1 hour, wash with water, and isolate via recrystallization (yield: 74–79%) .
Key Reactions
-
Nucleophilic Substitution: The chloroacetyl group reacts with amines or thiols to form amides or thioethers, respectively .
-
Cyclization: Under basic conditions, it participates in forming fused heterocycles like thieno[2,3-b]pyridines .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| logP | 2.48 (predicted) | |
| Hydrogen Bond Acceptors | 4 | |
| Polar Surface Area | 45.9 Ų | |
| Solubility | Low in water; soluble in DMF |
The logP value indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Low water solubility necessitates formulation with co-solvents like DMSO .
Pharmaceutical Applications
Kinase Inhibitor Development
The compound’s piperazine-pyrazine scaffold mimics ATP-binding motifs in kinases. Derivatives have shown inhibitory activity against:
-
EGFR (Epidermal Growth Factor Receptor): IC = 12 nM in non-small cell lung cancer models .
-
PI3K (Phosphoinositide 3-Kinase): IC = 8 nM in breast cancer cell lines .
Antimicrobial Agents
Structural analogs exhibit broad-spectrum activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 10.0 |
Mechanism: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .
Research Advancements
Thieno[2,3-b]pyridine Synthesis
Reaction with 2-mercaptonicotinonitriles yields thieno[2,3-b]pyridines, which exhibit:
Radiolabeled Derivatives
-labeled versions are under investigation for PET imaging of tumor hypoxia .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume